1,3,3-Trimethylazepane-2,7-dione
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Overview
Description
1,3,3-Trimethylazepane-2,7-dione is an organic compound with the molecular formula C9H15NO2 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylazepane-2,7-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone in the presence of a catalyst can lead to the formation of the azepane ring. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethylazepane-2,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of N-substituted azepane derivatives.
Scientific Research Applications
1,3,3-Trimethylazepane-2,7-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethylazepane-2,7-dione involves its interaction with specific molecular targets. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved in its mechanism of action may include enzyme inhibition or receptor binding, depending on the context of its use.
Comparison with Similar Compounds
1,3,3-Trimethylazepane-2,7-dione can be compared with other similar compounds, such as:
Isoindole-1,3-dione: Both compounds contain nitrogen in a heterocyclic ring, but isoindole-1,3-dione has a different ring structure and reactivity.
Indane-1,3-dione: This compound has a similar diketone functionality but differs in its ring system and applications.
1,3,7-Trimethylpurine-2,6-dione:
The uniqueness of this compound lies in its specific ring structure and the versatility of its chemical reactions, making it a valuable compound for various applications.
Properties
CAS No. |
143906-88-1 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,3,3-trimethylazepane-2,7-dione |
InChI |
InChI=1S/C9H15NO2/c1-9(2)6-4-5-7(11)10(3)8(9)12/h4-6H2,1-3H3 |
InChI Key |
PGNSAEJJZGBXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=O)N(C1=O)C)C |
Origin of Product |
United States |
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